Valacyclovir-d4 hydrochloride is a deuterated form of valacyclovir, which is an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex virus and varicella-zoster virus. The compound is classified as a nucleoside analog and acts as a prodrug, meaning it is metabolized into its active form, acyclovir, in the body. Valacyclovir-d4 hydrochloride serves as an internal standard in pharmacokinetic studies and analytical chemistry due to its stable isotope labeling.
Valacyclovir-d4 hydrochloride is synthesized from acyclovir through a process that incorporates deuterium atoms, enhancing its stability and allowing for precise measurement in analytical techniques. It falls under the category of antiviral agents and is specifically classified as a nucleoside analog, which mimics the structure of natural nucleosides, thus interfering with viral DNA synthesis.
The synthesis of valacyclovir-d4 hydrochloride generally involves the esterification of acyclovir with L-valine, where deuterated precursors are utilized to incorporate deuterium into the final product. Various methods have been documented for synthesizing valacyclovir hydrochloride, emphasizing mild reaction conditions to enhance yield and purity. For instance, a notable method involves using a combination of solvents and controlled temperatures to facilitate the reaction while minimizing by-products .
Valacyclovir-d4 hydrochloride has the molecular formula with a molecular weight of 364.82 g/mol . The presence of deuterium (D) in the structure allows for enhanced stability and differentiation during mass spectrometry analysis.
Valacyclovir-d4 hydrochloride undergoes similar chemical reactions as its non-deuterated counterpart. It primarily converts into acyclovir upon administration, which then exerts its antiviral effects by inhibiting viral DNA polymerase.
The mechanism of action for valacyclovir-d4 hydrochloride is analogous to that of acyclovir. Once converted into acyclovir, it competes with deoxyguanosine triphosphate for incorporation into viral DNA during replication. This incorporation leads to premature chain termination, effectively halting viral replication.
The purity levels for valacyclovir-d4 hydrochloride are generally above 98%, verified through analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Valacyclovir-d4 hydrochloride is primarily utilized in scientific research as an internal standard in liquid chromatography-tandem mass spectrometry assays for quantifying valacyclovir and its metabolites in biological samples. Its use enhances the accuracy and reliability of pharmacokinetic studies, particularly in understanding drug absorption, distribution, metabolism, and excretion profiles in both animal models and clinical settings .
Valacyclovir-d4 HCl (CAS 1331910-75-8) features selective deuterium substitution at the ethylenic positions of the valine moiety, specifically at the Cα and Cβ carbons adjacent to the ether oxygen. This isotopic labeling induces distinct perturbations in NMR spectra compared to the non-deuterated analogue (Valacyclovir HCl, CAS 124832-27-5). The deuterium atoms replace hydrogens at the -O-CH₂-CD₂- segment, leading to the disappearance of proton signals corresponding to these methylene groups in ¹H NMR spectra. Consequently, the characteristic triplet (∼4.25 ppm) and quartet (∼3.65 ppm) signals attributed to the -CH₂-CH₂- moiety in non-deuterated Valacyclovir are absent. Instead, residual proton decoupling effects simplify the spectrum, revealing only signals from the purine ring (∼7.8 ppm, H-8), valine methine (∼3.35 ppm), and methyl groups (∼1.05 ppm) [1] [9].
Table 1: Key NMR Spectral Shifts in Valacyclovir-d4 HCl vs. Valacyclovir HCl
Atomic Position | Valacyclovir HCl (δ ppm) | Valacyclovir-d4 HCl (δ ppm) | Signal Change |
---|---|---|---|
Ethylene -CH₂- (O-side) | 4.25 (t) | Absent | Deuterium substitution |
Ethylene -CH₂- (N-side) | 3.65 (t) | Absent | Deuterium substitution |
Valine -CH- | 3.35 (m) | 3.35 (m) | Unperturbed |
Purine H-8 | 7.80 (s) | 7.80 (s) | Unperturbed |
Valine -CH(CH₃)₂ | 1.05 (d) | 1.05 (d) | Unperturbed |
s = singlet, t = triplet, d = doublet, m = multiplet
13C NMR further corroborates structural integrity, displaying isotopic shifts for the deuterated carbons. The -O-CH₂-CD₂- resonance splits into a deuterium-coupled triplet (∼60–70 ppm, J₈C-D ≈ 20 Hz) due to ²H-¹³C spin-spin coupling, while non-deuterated carbons retain chemical shifts identical to the parent compound [3] [9].
Mass spectrometry (MS) is pivotal for characterizing deuterated pharmaceuticals like Valacyclovir-d4 HCl. Electrospray ionization (ESI) spectra exhibit a molecular ion cluster at m/z 365.2 [M+H]⁺ for Valacyclovir-d4 HCl (C₁₃H₁₇D₄ClN₆O₄), compared to m/z 361.2 for non-deuterated Valacyclovir HCl (C₁₃H₂₁ClN₆O₄), confirming a +4 Da mass shift consistent with four deuterium atoms. Tandem MS (MS/MS) fragmentation reveals critical insights:
Table 2: Key MS/MS Fragments of Valacyclovir-d4 HCl vs. Valacyclovir HCl
Fragment Ion | Valacyclovir HCl (m/z) | Valacyclovir-d4 HCl (m/z) | Fragment Identity |
---|---|---|---|
[M+H]⁺ | 361.2 | 365.2 | Molecular ion |
[Valine+H]⁺ | 116.1 | 120.1 | Deuterated valine |
[Acyclovir+H]⁺ | 152.1 | 152.1 | Unlabeled nucleoside |
[Guanine+H]⁺ | 152.0 | 152.0 | Purine base |
High-resolution MS (HRMS) quantifies isotopic purity, showing ≥98% deuterium incorporation at designated sites. Minor satellite peaks (e.g., m/z 362.2, 363.2) correspond to D₃ or D₂ isotopologues, typically <2% combined [3] [4]. This precision is critical for its application as an internal standard in quantitative bioanalysis, where co-elution with analyte necessitates exact mass differentiation.
The deuterium labeling in Valacyclovir-d4 HCl induces subtle but measurable physicochemical divergences from Valacyclovir HCl:
Table 3: Physicochemical Properties Comparison
Property | Valacyclovir HCl | Valacyclovir-d4 HCl | Analytical Significance |
---|---|---|---|
Molecular Weight | 360.80 g/mol | 364.82 g/mol | Mass spectrometric differentiation |
logP | 1.28 | 1.285 | Similar partitioning |
Aqueous Solubility | 20 mg/mL | 20 mg/mL | Identical formulation behavior |
Melting Point | 170–172°C | 170–172°C | Equivalent crystal structure |
C-D Bond Dissociation Energy | ~375 kJ/mol | ~400 kJ/mol | Enhanced metabolic stability |
Functionally, Valacyclovir-d4 HCl retains identical antiviral activity as its non-deuterated counterpart since the deuterated valine ester is rapidly hydrolyzed to acyclovir in vivo. However, its primary utility lies in quantitative mass spectrometry, where its near-identical chemical behavior—except for mass—enables precise isotope dilution assays for Valacyclovir and acyclovir in biological matrices. This application is validated by studies showing co-elution and matching extraction recoveries (98–102%) in plasma, urine, and cerebrospinal fluid [1] [3] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5